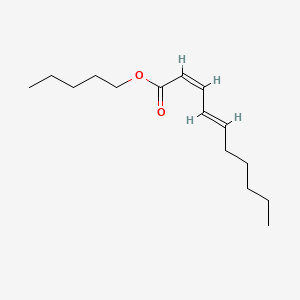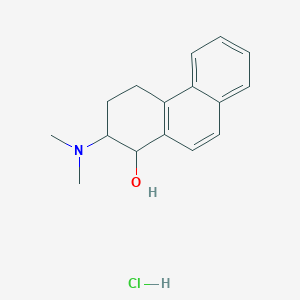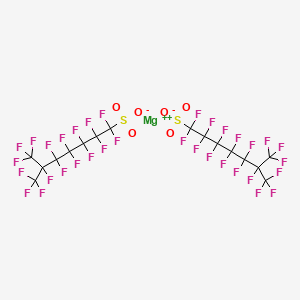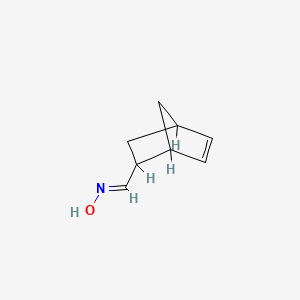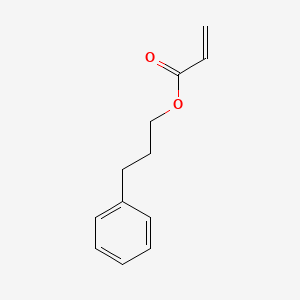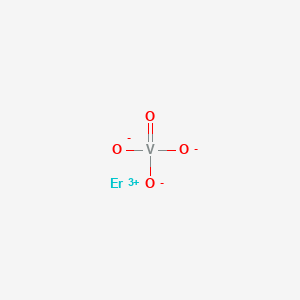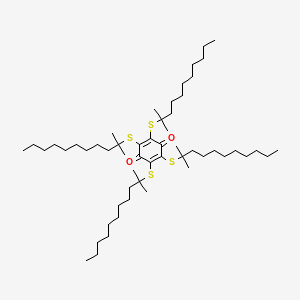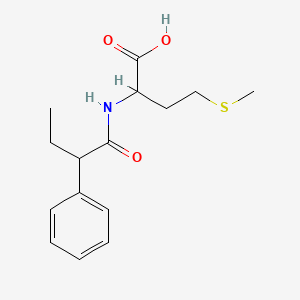
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid typically involves the reaction of 2-chlorobenzeneboronic acid with 4-n-butylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boronate esters.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
Scientific Research Applications
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid moiety undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . This compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Pinacol boronic esters: More stable boronic acid derivatives used in organic synthesis.
Uniqueness
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid stands out due to its specific functional groups, which provide unique reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki–Miyaura coupling with high efficiency makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C17H19BClNO3 |
|---|---|
Molecular Weight |
331.6 g/mol |
IUPAC Name |
[5-[(4-butylphenyl)carbamoyl]-2-chlorophenyl]boronic acid |
InChI |
InChI=1S/C17H19BClNO3/c1-2-3-4-12-5-8-14(9-6-12)20-17(21)13-7-10-16(19)15(11-13)18(22)23/h5-11,22-23H,2-4H2,1H3,(H,20,21) |
InChI Key |
RHJMNXAZTFAMMY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)CCCC)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



